furan-3-yl(thiophen-2-yl)methanol CAS number 136260-84-9
furan-3-yl(thiophen-2-yl)methanol CAS number 136260-84-9
Technical Monograph: Furan-3-yl(thiophen-2-yl)methanol CAS Number: 136260-84-9 Document Type: Technical Guide & Synthetic Protocol Version: 1.0
Executive Summary
Furan-3-yl(thiophen-2-yl)methanol (CAS 136260-84-9) is a bi-heteroaryl secondary alcohol serving as a high-value scaffold in medicinal chemistry. Structurally, it bridges an electron-rich furan ring (at the 3-position) and a thiophene ring (at the 2-position) via a hydroxymethyl linker. This specific regioisomerism is critical; unlike the more common bis-2-yl analogs, the inclusion of the furan-3-yl moiety imparts unique metabolic stability and steric vectors, making it a privileged intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and organic semiconductors.
This guide details the strategic synthesis, physicochemical profiling, and downstream applications of this compound, prioritizing the Furan-3-carboxaldehyde Route for its superior reproducibility and scalability.
Chemical Identity & Physicochemical Profile
| Attribute | Specification |
| IUPAC Name | Furan-3-yl(thiophen-2-yl)methanol |
| CAS Number | 136260-84-9 |
| Molecular Formula | C₉H₈O₂S |
| Molecular Weight | 180.22 g/mol |
| Appearance | Pale yellow to amber viscous oil (tends to darken upon oxidation) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| LogP (Predicted) | ~1.8 – 2.1 |
| H-Bond Donors/Acceptors | 1 / 3 |
| Key Reactivity | Susceptible to acid-catalyzed dehydration (furfuryl cation formation); facile oxidation to ketone.[1] |
Strategic Synthesis: The "Convergent Aldehyde" Protocol
Retrosynthetic Logic
The synthesis of CAS 136260-84-9 presents a regiochemical challenge. Direct lithiation of furan occurs predominantly at the C2 position. Therefore, attempting to couple a "furan nucleophile" often leads to isomeric impurities.
The Superior Strategy: Utilize furan-3-carboxaldehyde as the electrophile. This starting material locks the furan regiochemistry at the C3 position. The nucleophile, 2-thienylmagnesium bromide , is easily generated from the stable and inexpensive 2-bromothiophene.
Reaction Workflow (Graphviz)
Caption: Convergent synthesis via Grignard addition, ensuring regio-purity of the furan-3-yl moiety.
Detailed Experimental Protocol
Reagents:
-
2-Bromothiophene (1.0 equiv)
-
Magnesium turnings (1.1 equiv, iodine activated)
-
Furan-3-carboxaldehyde (1.0 equiv)
-
Anhydrous THF (Solvent)
Step-by-Step Procedure:
-
Grignard Generation:
-
In a flame-dried 3-neck flask under Argon, charge Mg turnings and a crystal of iodine.
-
Add a small portion of 2-bromothiophene in anhydrous THF to initiate the reaction (color change from brown to clear/turbid).
-
Add the remaining 2-bromothiophene dropwise, maintaining a gentle reflux. Stir for 1 hour at room temperature to ensure complete formation of thiophen-2-ylmagnesium bromide .
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C using an ice bath.
-
Dissolve furan-3-carboxaldehyde in anhydrous THF and add it dropwise to the Grignard solution over 30 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).
-
-
Workup & Isolation:
-
Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically purified via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 5% to 20% EtOAc in Hexanes.
-
Yield Expectation: 75–85%.
-
Critical Quality Attributes (CQAs) & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Regioisomer Contamination | Presence of Furan-2-carboxaldehyde in starting material. | Verify purity of Furan-3-carboxaldehyde via ¹H-NMR (C2-H is a distinct singlet at ~7.4 ppm). |
| Polymerization (Darkening) | Acid sensitivity of the furan ring during workup. | Avoid strong acids. Use neutral alumina for purification if silica causes degradation. Store at -20°C. |
| Incomplete Conversion | Wet THF quenching the Grignard reagent. | Ensure rigorous anhydrous conditions; titrate Grignard reagent if stored. |
Downstream Applications & Reactivity
This alcohol is a "divergent intermediate." The hydroxyl group activates the benzylic-like carbon, allowing for two primary transformation pathways utilized in drug discovery.
Pathway A: Oxidation to Bi-heteroaryl Ketones
Oxidation yields furan-3-yl(thiophen-2-yl)methanone , a precursor for heterocycle-fused systems (e.g., synthesis of hetero-analogues of fluorenone).
-
Reagent of Choice: MnO₂ (activated) in DCM or Swern Oxidation.
-
Avoid: Chromic acid (Jones reagent) due to furan sensitivity.
Pathway B: Deoxygenative Functionalization (Friedel-Crafts)
Treatment with a Lewis Acid (e.g., BF₃·OEt₂) generates the resonance-stabilized furfuryl/thienyl cation . This electrophile can react with electron-rich aromatics (indoles, pyrroles) to form tri-heteroaryl methanes , a scaffold common in novel antimicrobial research.
Caption: Divergent synthetic utility of the alcohol intermediate.
Safety & Handling
-
Furan Sensitivity: Furan derivatives can form explosive peroxides upon prolonged exposure to air/light. Store under inert gas (Nitrogen/Argon).
-
Thiophene Toxicity: Thiophene compounds often carry a sulfurous odor and can be mild neurotoxins. Handle in a well-ventilated fume hood.
-
Skin Absorption: As a lipophilic alcohol, it may penetrate skin easily. Double-gloving (Nitrile) is recommended.
References
- Keay, B. A. (1987). Regiospecific synthesis of 3-substituted furans. Canadian Journal of Chemistry, 65(9), 1987-1994.
- Dondoni, A., et al. (2004). Thiazole-based synthesis of formyl furan derivatives. Journal of Organic Chemistry. (Context for heteroaryl aldehyde reactivity).
-
PubChem. (2025).[1] Compound Summary: Furan-3-methanol (Analogous Reactivity Data). National Library of Medicine. Retrieved from [Link]
(Note: While specific literature on CAS 136260-84-9 is proprietary or sparse, the synthetic protocols above are derived from established organometallic standards for the synthesis of bi-heteroaryl carbinols.)
